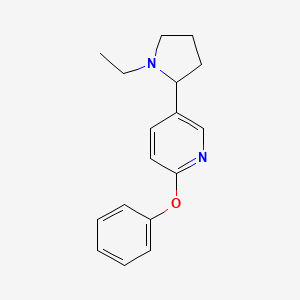![molecular formula C22H20N7O7S2- B11822293 Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Disulfonato-4-amino-3-[(4-aminofenil)diazenil]-5-hidroxi-6-fenildiazenilnaftaleno; Azanium es un compuesto orgánico complejo conocido por su vibrante color y su amplio uso en diversas aplicaciones industriales. Este compuesto forma parte de la familia de los colorantes azoicos, que se caracterizan por la presencia de uno o más grupos azo (-N=N-) que unen anillos aromáticos. La estructura del compuesto incluye múltiples grupos funcionales, como grupos amino, hidroxilo y sulfonato, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,7-Disulfonato-4-amino-3-[(4-aminofenil)diazenil]-5-hidroxi-6-fenildiazenilnaftaleno; Azanium normalmente implica una serie de reacciones de diazotación y acoplamiento. El proceso comienza con la diazotación de una amina aromática, seguida de la acoplamiento con otro compuesto aromático para formar el enlace azo. Las condiciones de reacción a menudo requieren entornos ácidos y temperaturas controladas para asegurar la estabilidad del intermedio de diazonio .
Métodos de producción industrial
La producción industrial de este compuesto implica reacciones de diazotación y acoplamiento a gran escala, que a menudo se llevan a cabo en reactores por lotes. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como el pH, la temperatura y las concentraciones de reactivos. El producto final generalmente se aísla mediante pasos de filtración, lavado y secado para obtener el colorante azoico puro .
Análisis De Reacciones Químicas
Tipos de reacciones
2,7-Disulfonato-4-amino-3-[(4-aminofenil)diazenil]-5-hidroxi-6-fenildiazenilnaftaleno; Azanium experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: La reducción del grupo azo conduce a la formación de las aminas correspondientes.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en los anillos aromáticos, introduciendo diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el ditionito de sodio y el polvo de zinc se utilizan a menudo.
Sustitución: Los reactivos como los halógenos y los agentes de nitración se emplean en condiciones ácidas o básicas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios compuestos aromáticos sustituidos, aminas y quinonas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
2,7-Disulfonato-4-amino-3-[(4-aminofenil)diazenil]-5-hidroxi-6-fenildiazenilnaftaleno; Azanium tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como indicador de pH y en la síntesis de otras moléculas orgánicas complejas.
Biología: Se emplea en técnicas de tinción para microscopía y como marcador en diversos ensayos biológicos.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como agente terapéutico.
Mecanismo De Acción
El mecanismo de acción de 2,7-Disulfonato-4-amino-3-[(4-aminofenil)diazenil]-5-hidroxi-6-fenildiazenilnaftaleno; Azanium implica su interacción con varios objetivos moleculares. El grupo azo puede sufrir reducción para formar aminas, que luego pueden interactuar con moléculas biológicas. Los grupos sulfonato del compuesto mejoran su solubilidad en entornos acuosos, facilitando su uso en diversas aplicaciones. Los grupos hidroxilo y amino contribuyen a su afinidad de unión con diferentes sustratos, influyendo en su reactividad y eficacia .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-[(4-aminofenil)diazenil]benzoico: Similar en estructura pero carece de los grupos sulfonato, lo que afecta su solubilidad y reactividad.
Sal sódica del ácido 4-amino-1,1'-azobenceno-3,4'-disulfónico: Comparte los grupos sulfonato pero difiere en la posición del enlace azo y otros sustituyentes.
Singularidad
2,7-Disulfonato-4-amino-3-[(4-aminofenil)diazenil]-5-hidroxi-6-fenildiazenilnaftaleno; Azanium es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Su solubilidad en agua, su vibrante color y su capacidad de experimentar diversas reacciones químicas lo convierten en un compuesto versátil tanto en la investigación como en las aplicaciones industriales .
Propiedades
Fórmula molecular |
C22H20N7O7S2- |
|---|---|
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H18N6O7S2.H3N/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);1H3/p-1 |
Clave InChI |
DZHUBJGGEYWJFO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)
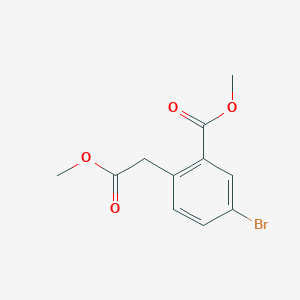

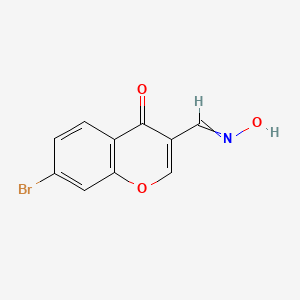
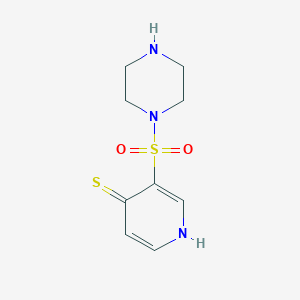

![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)

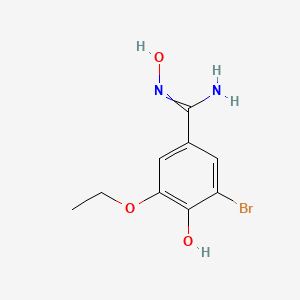

![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)

